

# 4-Hydroxyestrone-13C6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Hydroxyestrone-13C6

Cat. No.: B15143777

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, biological significance, and analytical methodologies related to **4-Hydroxyestrone-13C6**. This isotopically labeled catechol estrogen metabolite serves as a critical internal standard for the accurate quantification of 4-Hydroxyestrone in biological matrices.

## Core Chemical Properties

**4-Hydroxyestrone-13C6** is a stable isotope-labeled form of 4-Hydroxyestrone, an endogenous metabolite of estrone and estradiol.<sup>[1]</sup> The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based assays.

Property	Value	Source
Chemical Name	4-Hydroxyestrone-13,14,15,16,17,18-13C6	Eurisotop
Molecular Formula	C <sub>12</sub> <sup>13</sup> C <sub>6</sub> H <sub>22</sub> O <sub>3</sub>	Calculated
Molecular Weight	292.41 g/mol	Calculated
Unlabeled Molecular Formula	C <sub>18</sub> H <sub>22</sub> O <sub>3</sub>	[2]
Unlabeled Molecular Weight	286.37 g/mol	[3]
Chemical Purity	≥98%	Eurisotop
Appearance	Solid	[4]
Storage Conditions	-20°C, Protect from light	[3]
Stability	≥ 4 years (for unlabeled)	[4]

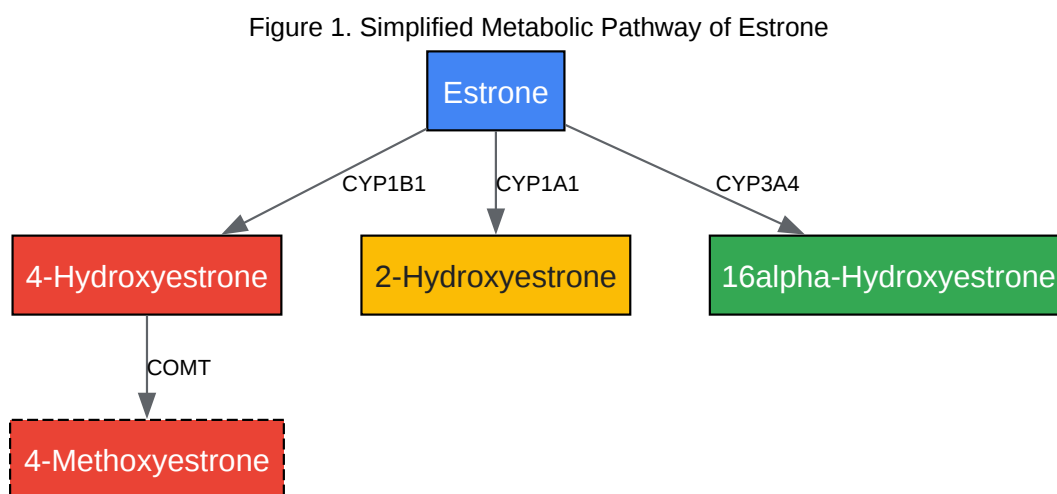
## Biological Significance and Metabolic Pathways

4-Hydroxyestrone (4-OHE1) is a catechol estrogen formed from the hydroxylation of estrone, primarily by cytochrome P450 (CYP) enzymes, particularly CYP1B1.[5] It is one of the three major pathways of estrogen metabolism, alongside the 2-hydroxylation and 16α-hydroxylation pathways.[5] While considered a minor metabolite, 4-OHE1 exhibits biological activities that are of significant interest in research.

It has been identified as having potent neuroprotective effects against oxidative stress, even stronger than 17β-estradiol in some studies.[1] This neuroprotection is linked to the increased cytoplasmic translocation of the p53 tumor suppressor protein, a process mediated by SIRT1-dependent deacetylation.[1][6]

Conversely, 4-OHE1 is also considered a potentially carcinogenic metabolite.[7] Its oxidation can lead to the formation of reactive quinone species that can form DNA adducts, leading to mutations.[5] The balance between the formation of 2-hydroxy and 4-hydroxy estrogens is a key area of investigation in hormone-related cancers.[5]

Further metabolism of 4-OHE1 involves methylation by catechol-O-methyltransferase (COMT) to form the less reactive 4-methoxyestrone.[5]



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Figure 1. Simplified Metabolic Pathway of Estrone

## Neuroprotective Signaling Pathway of 4-Hydroxyestrone

The neuroprotective effects of 4-Hydroxyestrone are attributed to its ability to modulate the p53 signaling pathway.[1] Under conditions of oxidative stress, 4-Hydroxyestrone promotes the deacetylation of p53 by SIRT1, leading to its translocation from the nucleus to the cytoplasm, which in turn inhibits apoptosis.[1][6]

Figure 2. Neuroprotective Signaling of 4-Hydroxyestrone

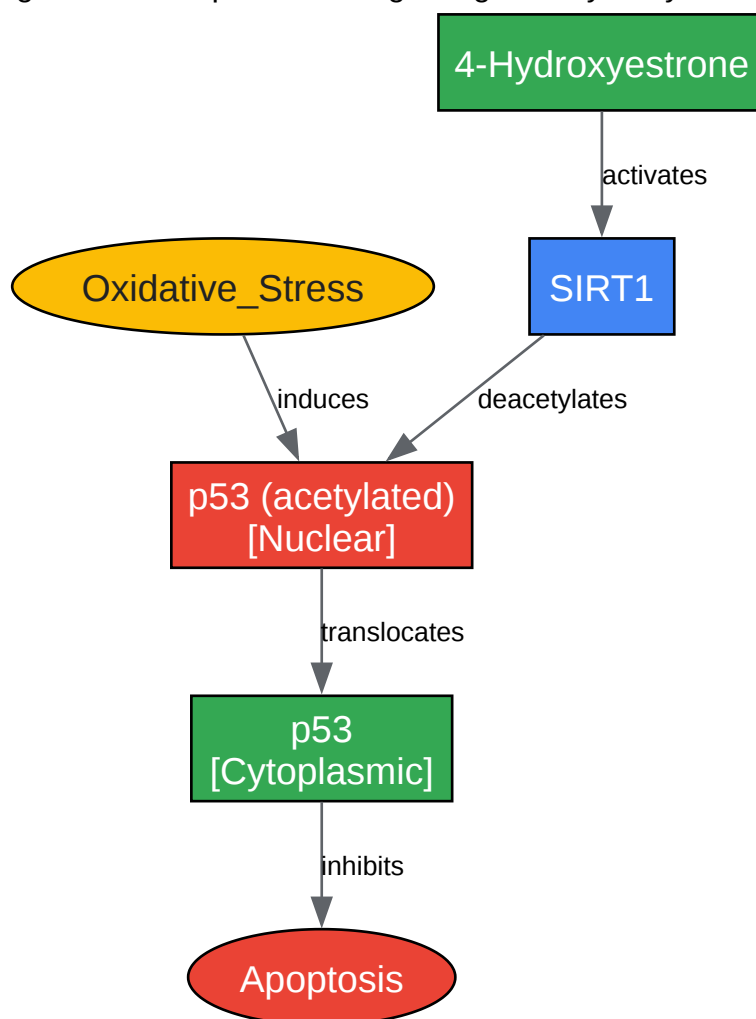
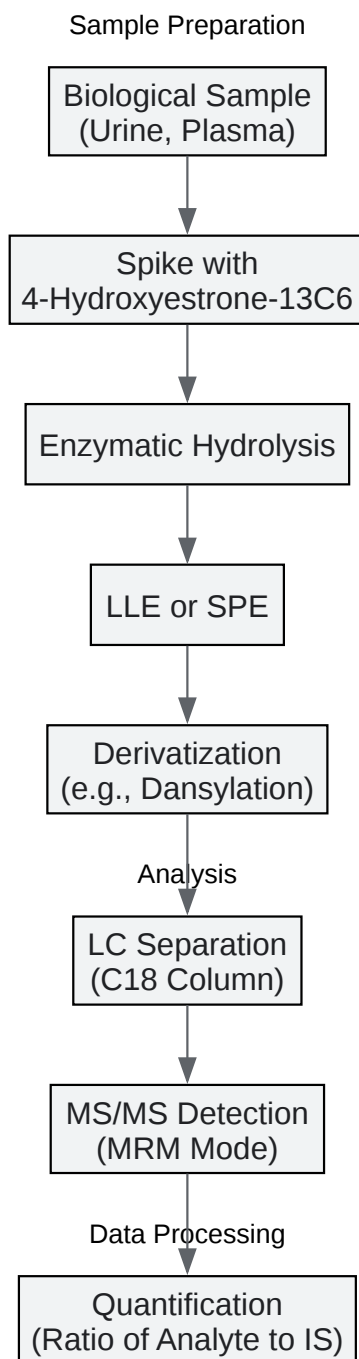


Figure 3. General LC-MS/MS Workflow for 4-Hydroxyestrone Quantification

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